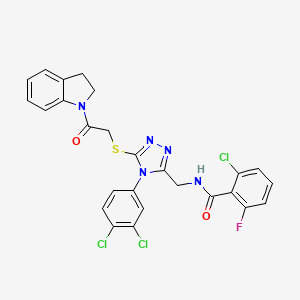

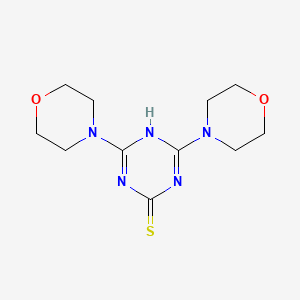

![molecular formula C13H12ClN3S B2835092 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 89075-02-5](/img/structure/B2835092.png)

2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride” is a chemical compound . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5H-imidazo[4,5-c]pyridines analogues and 4H-imidazo[4,5-b]pyridines was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .科学的研究の応用

Structural and Synthetic Insights

Structure-Activity Relationships : A study highlighted the structural requirements for optimal inotropic activity in molecules containing a heterocyclic ring fused to 2-phenylimidazole. The research found that 2-phenylimidazo[4,5-c]pyridines exhibited significantly higher potency than their analogues, showcasing the critical role of structural elements in determining biological activity (Robertson et al., 1985).

Synthetic Routes and Chemical Modifications : Another research effort described a method for the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines, employing dimethyl sulfoxide as both the source of the methylsulfanyl moiety and the solvent. This study presents a novel approach for modifying this class of compounds, potentially enhancing their chemical and biological properties (Chen et al., 2017).

Biological Activity and Applications

Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds, including those related to the compound of interest, have been investigated for their anticholinesterase potential. These derivatives show promise in treating heart and circulatory failures, with certain modifications leading to potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. This research underscores the therapeutic potential of structurally optimized imidazo[1,2-a]pyridine derivatives in pharmaceutical applications (Kwong et al., 2019).

Anthelmintic Activity : Investigations into isomeric phenylthioimidazo[1,2-alpha]pyridines as anthelmintics revealed that certain analogues of the compound could serve as effective treatments against nematodes in animal models. This finding highlights the potential of these compounds in developing new anthelmintic drugs (Bochis et al., 1981).

作用機序

Target of Action

It’s structurally related to the imidazopyridine class of compounds, which are known to interact with various targets such as gaba a receptors, proton pumps, aromatase, and certain enzymes involved in carbohydrate metabolism .

Mode of Action

Imidazopyridines, in general, are known to act as positive allosteric modulators of gaba a receptors, inhibitors of proton pumps, aromatase inhibitors, and nsaids . They influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Biochemical Pathways

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Result of Action

Imidazopyridines have been reported to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

特性

IUPAC Name |

2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13;/h2-8H,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXRRODLGZKDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2835012.png)

![2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2835023.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2835026.png)

![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)

![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)